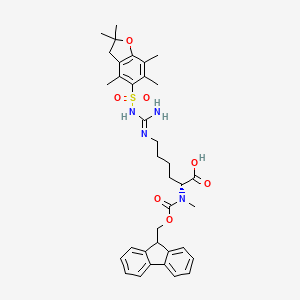

Fmoc-N-Me-D-HoArg(pbf)-OH

Description

Significance of Non-Canonical Amino Acids (NCAAs) in Modern Chemical Biology

Non-canonical amino acids are amino acids that are not among the 20 standard proteinogenic amino acids. encyclopedia.pubnih.gov Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, such as ketones, azides, and alkynes, which are not present in the standard amino acid repertoire. encyclopedia.pub This chemical diversity enables a wide range of applications, including the development of new therapeutic proteins, biocatalysts for synthetic chemistry, and tools for studying protein structure and function. acs.orgacs.org The use of NCAAs has become a cornerstone of chemical biology, providing researchers with the ability to create peptides and proteins with tailored properties. encyclopedia.pubnih.gov

The Role of Stereochemical, N-Alkylation, and Homologous Modifications in Peptidic Systems

The specific features of Fmoc-N-Me-D-HoArg(pbf)-OH—its D-stereochemistry, N-methylation, and status as a homoarginine derivative—each contribute unique and valuable properties to a peptide.

Stereochemistry (D-configuration): While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids offers significant advantages. jpt.compsu.edu Peptides containing D-amino acids are generally more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. jpt.comlifetein.com This increased stability can lead to a longer half-life and improved bioavailability of peptide drugs. jpt.com The D-configuration also influences the local conformation of the peptide backbone, which can be strategically used in peptide design to create specific secondary structures like β-turns. psu.edunih.gov

Homologous Modifications (Homoarginine): Homoarginine is an amino acid that is a higher homolog of arginine, meaning it has an additional methylene (B1212753) group in its side chain. msu.edu This subtle structural change can alter the pKa of the guanidinium (B1211019) group and affect the peptide's interaction with its biological target. nih.gov The use of homoarginine can lead to peptides with altered binding affinities and biological activities. nih.govkyoto-u.ac.jp

Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and its Methodological Demands

The synthesis of peptides incorporating specialized amino acids like this compound is typically achieved through solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is a widely used method in SPPS. creative-peptides.comoup.com In this approach, the peptide is assembled step-by-step on a solid support (resin). oup.com The N-terminus of each incoming amino acid is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and can be removed with a mild base like piperidine (B6355638) to allow for the next coupling reaction. creative-peptides.comnih.gov The side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group, which are removed at the end of the synthesis. peptide.com

The success of SPPS relies on high coupling efficiencies at each step and the careful selection of protecting groups to prevent unwanted side reactions. oup.com For arginine residues, the guanidinium group in the side chain is strongly basic and requires a robust protecting group to prevent side reactions during synthesis. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a commonly used protecting group for arginine in Fmoc-SPPS. omizzur.comresearchgate.net It is sufficiently stable to the basic conditions used for Fmoc removal but can be cleaved under the acidic conditions used for final deprotection and cleavage from the resin. omizzur.comresearchgate.net

Contextualizing this compound within Peptide Engineering Paradigms

This compound is a prime example of a highly engineered amino acid derivative designed to impart multiple desirable properties into a synthetic peptide. By combining a D-amino acid for enzymatic stability, N-methylation for enhanced membrane permeability and proteolytic resistance, and a homoarginine side chain for modified biological activity, this building block offers peptide chemists a powerful tool to create novel peptides with optimized characteristics. The presence of the Fmoc group makes it directly compatible with the most common and versatile method of peptide synthesis, while the Pbf group ensures the successful incorporation of the modified arginine residue. The use of such multi-functional building blocks is central to modern peptide engineering, enabling the development of next-generation peptide therapeutics and research tools.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H44N4O7S |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m1/s1 |

InChI Key |

DMYRTAYAYQTZHC-SSEXGKCCSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc N Me D Hoarg Pbf Oh

Precursor Synthesis and Functional Group Transformations

The synthesis begins with the construction of a correctly protected homoarginine framework before the key N-methylation step.

Derivatization of Homoarginine Backbone

The synthesis of the precursor, Fmoc-D-HoArg(Pbf)-OH, is analogous to that of its well-documented arginine counterpart, Fmoc-Arg(Pbf)-OH. chemicalbook.comsigmaaldrich.com The process starts with D-homoarginine, which can be synthesized or sourced commercially.

The critical steps are:

Side-Chain Protection: The guanidino group of D-homoarginine is protected with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) under basic conditions. The Pbf group is favored for its high stability during peptide synthesis and its clean removal with standard trifluoroacetic acid (TFA) cleavage cocktails. chempep.comnih.gov

Nα-Fmoc Protection: The α-amino group of the Pbf-protected D-homoarginine is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base like sodium bicarbonate to yield Fmoc-D-HoArg(Pbf)-OH. chemicalbook.com This derivative is the direct substrate for some methylation approaches or the final product after a more complex methylation pathway.

N-Methylation Strategies for α-Amino Nitrogen

The introduction of the methyl group onto the α-nitrogen is the most challenging step, with several established methodologies available. The choice of method often depends on the protecting group strategy employed.

Alkylation with Methyl Iodide and Dimethyl Sulfate (B86663)

Direct alkylation is a powerful method for N-methylation but requires careful substrate preparation to avoid side reactions. A widely adopted procedure is a modification of the Fukuyama-Mitsunobu and Biron-Kessler methods, which uses a temporary sulfonamide protecting group on the α-amine. monash.edubeilstein-journals.orgiris-biotech.de

The general sequence is as follows:

The α-amine of a suitably side-chain protected D-homoarginine is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) to form a sulfonamide. The resulting N-H bond is significantly more acidic than that of a standard amide or carbamate.

The sulfonamide is deprotonated with a mild base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate.

The resulting anion is alkylated with an electrophilic methyl source, typically methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄). monash.edu

The o-NBS group is subsequently removed with a thiol nucleophile (e.g., thiophenol or 2-mercaptoethanol) to reveal the desired N-methylated amine.

Both methyl iodide and dimethyl sulfate are effective methylating agents, though they have different properties that may influence their selection.

| Reagent | Key Characteristics | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Methyl Iodide (MeI) | Highly reactive liquid alkylating agent. | Used with bases like NaH or Ag₂O in solvents such as DMF or THF. monash.educdnsciencepub.com | High reactivity leads to efficient methylation. | Can lead to over-methylation (quaternary ammonium (B1175870) salt formation); volatile. |

| Dimethyl Sulfate ((Me)₂SO₄) | Potent, less volatile liquid methylating agent. | Often used with bases like DBU in NMP for the Biron-Kessler method. acs.org | Lower volatility than MeI; highly efficient. monash.edu | Extremely toxic; can lead to undesired side-chain methylation if not properly controlled. |

Formaldehyde-Mediated Methylation Approaches

Methods using formaldehyde (B43269) as the carbon source offer an alternative pathway to N-methylation, often under milder conditions.

Reductive Amination: In this approach, the primary amine of the protected homoarginine reacts with formaldehyde to form a transient Schiff base (or imine), which is then reduced in situ to the N-methyl group. Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). univ-rennes1.fracs.org This method is generally chemoselective for the primary amine, leaving the Pbf-protected guanidino group intact.

The Oxazolidinone Method: This robust, two-step procedure is widely used for preparing N-methyl amino acids. researchgate.netnih.govgoogle.com

Step 1: Ring Formation. The Nα-Fmoc protected amino acid, Fmoc-D-HoArg(Pbf)-OH, reacts with formaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic oxazolidinone intermediate. This reaction temporarily protects both the α-amine and the carboxylic acid group within a five-membered ring.

Step 2: Reductive Cleavage. The oxazolidinone ring is then opened and reduced using a reducing agent, typically triethylsilane (Et₃SiH) in the presence of a strong acid like TFA. researchgate.netuni-mainz.de This cleavage yields the final N-methylated product, Fmoc-N-Me-D-HoArg(Pbf)-OH. This method is highly efficient and generally preserves the stereochemistry of the Cα. google.com

Optimization of Reaction Conditions to Prevent Undesired Side Reactions

Throughout the synthesis, careful optimization is crucial to maximize yield and purity by minimizing side reactions.

Racemization: The Cα proton is susceptible to abstraction under basic conditions, which can lead to racemization and loss of stereochemical purity. This is a significant concern during direct alkylation with strong bases. ub.educdnsciencepub.com To mitigate this, strategies include using milder bases (e.g., DBU instead of NaH), lower reaction temperatures, and employing the o-NBS or oxazolidinone methods, which are less prone to racemization. monash.edunih.gov

Over-methylation: The use of excess alkylating agent can lead to the formation of a quaternary N,N-dimethyl ammonium salt. This can be controlled by careful stoichiometry of the methylating agent and by using the o-NBS method, where the sulfonamide is only mono-alkylated. beilstein-journals.org

Side-Chain Reactivity: Although the Pbf group is a robust protection for the guanidino function, highly reactive conditions could potentially lead to side-chain alkylation. Ensuring complete protection and using optimized, chemoselective methylation conditions is essential. chempep.comnih.gov Recent studies on the N-methylation of arginine residues using the o-NBS method with dimethylsulfate showed that the reaction can be optimized to avoid side-chain methylation. acs.org

Aspartimide Formation (in peptides): While not directly relevant to the monomer synthesis, when incorporating N-methylated amino acids into peptides, aspartimide formation is a known side reaction if an aspartate residue is present. acs.orgnih.gov This highlights the importance of sequence and condition considerations in subsequent applications of the synthesized monomer.

| Step | Reagents | Solvent | Typical Conditions | Key Outcome |

|---|---|---|---|---|

| Sulfonylation | o-NBS-Cl, DMAP or Collidine | NMP or DCM | Room temperature, 1-2 hours | Formation of Nα-(o-NBS)-D-HoArg(Pbf)-OH |

| Methylation | DBU, then (Me)₂SO₄ | NMP | Room temperature, pre-activation with DBU (2-5 min) followed by methylation (15-30 min). acs.org | Formation of Nα-(o-NBS)-Nα-Me-D-HoArg(Pbf)-OH |

| Desulfonylation | 2-Mercaptoethanol, DBU | NMP | Room temperature, 1-2 hours | Formation of H-Nα-Me-D-HoArg(Pbf)-OH |

| Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | Room temperature, 2-4 hours | Final Product: this compound |

Implementation of the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protecting Group for Guanidine Functionality

The guanidinium (B1211019) side chain of arginine and its homologs, like homoarginine, is strongly basic and requires protection during peptide synthesis to prevent unwanted side reactions and to improve solubility in organic solvents. omizzur.comnih.gov The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for this purpose in Fmoc-based SPPS. omizzur.comadvancedchemtech.comrsc.org

The Pbf group is an arylsulfonyl-based protecting group that is sufficiently acid-labile to be cleaved under the standard conditions used for final peptide deprotection and cleavage from the resin, typically with trifluoroacetic acid (TFA). advancedchemtech.compeptide.com Compared to older protecting groups like 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), the Pbf group offers the advantage of being more readily cleaved, which is particularly beneficial for the synthesis of peptides containing multiple arginine residues. nih.govpeptide.comthermofisher.com For instance, one study demonstrated that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com

The introduction of the Pbf group onto the guanidino functionality of the homoarginine precursor typically involves reacting the amino acid with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) under basic conditions. ug.edu.pl The resulting Pbf-protected amino acid can then be used in subsequent synthetic steps, such as the introduction of the Fmoc group. omizzur.com While effective, the synthesis of Pbf-Cl itself is complex, contributing to the high cost of Fmoc-Arg(Pbf)-OH and related derivatives. nih.gov

Challenges in the Synthesis of N-Methylated D-Amino Acid Derivatives

The synthesis of N-methylated D-amino acid derivatives like this compound presents a unique set of challenges that require careful consideration and optimization of synthetic strategies. researchgate.net These challenges primarily revolve around maintaining stereochemical integrity, ensuring protecting group compatibility, and achieving high yields and purity in a multi-step process.

Stereomutation Control and Retention of Configuration

A paramount challenge in the synthesis of any chiral amino acid derivative is the prevention of racemization, and this is particularly true for N-methylated amino acids. monash.eduresearchgate.net The presence of the N-methyl group can, in some cases, increase the susceptibility of the α-carbon to epimerization, especially during activation for peptide coupling. nih.gov Therefore, synthetic methods must be carefully chosen to preserve the D-configuration of the starting homoarginine derivative.

Several strategies have been developed to minimize racemization during the synthesis and incorporation of N-methylated amino acids. These include the use of specific coupling reagents and conditions that suppress epimerization. creative-peptides.com For instance, the use of oxazolidinone intermediates derived from the N-methyl amino acid can be a valuable strategy, as these can often be alkylated or otherwise modified with high stereoselectivity. researchgate.net It has been demonstrated that the use of Fmoc protection, as opposed to Boc protection, can help in reducing racemization during the coupling of N-methylated amino acids. nih.gov

Optimization for Yield and Purity in Multi-Step Synthesis

Incomplete reactions and the formation of side products at any stage can lead to a complex mixture that is difficult to purify, ultimately lowering the yield of the desired product. gyrosproteintechnologies.com For example, incomplete deprotection of the Fmoc group or incomplete coupling during SPPS can result in deletion sequences. gyrosproteintechnologies.com Therefore, careful optimization of reaction conditions, including the choice of solvents, reagents, temperature, and reaction time, is crucial at each step of the synthesis. creative-peptides.comsolubilityofthings.com Rigorous purification of intermediates is often necessary to ensure the high purity of the final this compound. researchgate.net

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthetic Approaches for this compound Precursors

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |

| Scale | More readily scalable to large quantities (kilogram scale). | Typically used for smaller scale synthesis (milligram to gram scale), although larger scale is possible. |

| Purification | Requires purification of intermediates after each step, often by crystallization or chromatography. researchgate.net | Purification is simplified as excess reagents and byproducts are washed away from the resin-bound product. gyrosproteintechnologies.com |

| Reaction Monitoring | Reaction progress can be readily monitored using techniques like TLC, HPLC, and NMR. | Monitoring can be more challenging, often relying on indirect methods like monitoring Fmoc deprotection. nih.gov |

| Reagent Excess | Typically uses stoichiometric amounts of reagents. | Often requires a large excess of reagents to drive reactions to completion. gyrosproteintechnologies.com |

| Automation | Less amenable to automation. | Readily automated, allowing for the efficient synthesis of many peptides. nih.gov |

| Flexibility | Offers greater flexibility in the choice of reactions and reagents that can be used. | The choice of chemistry is limited by the constraints of the solid support and the need for all reactions to be compatible with the resin. |

| Challenges | Purification of polar or highly soluble intermediates can be difficult. | Steric hindrance from the resin can slow down reaction rates, especially for hindered couplings like those involving N-methylated amino acids. nih.gov |

For the synthesis of a single, complex amino acid derivative like this compound, a solution-phase approach might be preferred, especially if large quantities are needed. This allows for the careful purification of each intermediate, ensuring the final product is of high purity. However, if this derivative is to be incorporated into a peptide, solid-phase synthesis offers significant advantages in terms of ease of purification and automation. nih.gov Some synthetic strategies for N-methylated amino acids have been adapted for solid-phase synthesis, which can be a powerful approach. nih.gov For example, an amino acid can be attached to a resin, N-methylated on the solid support, and then cleaved to yield the desired N-methylated precursor. researchgate.net

Ultimately, the choice between solution-phase and solid-phase synthesis will depend on the specific goals of the synthesis. A hybrid approach, where key precursors are synthesized in solution and then utilized in solid-phase peptide synthesis, can also be a viable strategy.

Integration of Fmoc N Me D Hoarg Pbf Oh into Peptidic Architectures Via Solid Phase Peptide Synthesis Spps

Advanced Coupling Strategies for Hindered Amino Acids

The successful incorporation of Fmoc-N-Me-D-HoArg(Pbf)-OH hinges on enhancing the rate and efficiency of the coupling reaction to overcome the inherent steric hindrance. This involves a multi-faceted approach, optimizing reagents, solvents, and reaction conditions.

The choice of coupling reagent is paramount for activating the carboxylic acid of the incoming amino acid effectively. For hindered residues, particularly N-methylated ones, traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are often inadequate. Modern coupling reagents have been developed to provide higher activation and faster reaction kinetics.

Uronium/aminium salts such as HATU, HBTU, and HCTU have been successfully used for coupling N-methyl amino acids. peptide.com However, the combination of N,N'-diisopropylcarbodiimide (DIC) with an oxime-based additive, particularly ethyl cyano(hydroxyimino)acetate (OxymaPure), has emerged as a highly effective and safer alternative. acs.orgresearchgate.net COMU, which incorporates OxymaPure into its structure, is another powerful reagent known for high coupling efficiency comparable to HATU, but with a better safety profile. bachem.com

The DIC/OxymaPure system is particularly advantageous. DIC is a liquid carbodiimide (B86325) that generates a soluble urea (B33335) byproduct, simplifying its removal during washing steps. bachem.com OxymaPure is a superior additive compared to the traditional benzotriazoles (HOBt, HOAt), exhibiting higher reactivity and a demonstrated ability to suppress racemization. acs.orgoxymapure.comresearchgate.net The combination is robust and has been shown to be effective even under microwave-assisted conditions at elevated temperatures. oxymapure.comamazonaws.com For sterically demanding couplings involving residues like this compound, the high reactivity of the O-acylisourea intermediate formed with DIC, followed by the formation of the highly reactive OxymaPure ester, is crucial for driving the reaction towards completion.

| Reagent/System | Class | Key Advantages | Considerations |

|---|---|---|---|

| HATU/HBTU | Uronium/Aminium Salt | High reactivity, effective for N-methyl amino acids. peptide.combachem.com | Benzotriazole-based (explosive hazard); can be less effective than HATU for some hindered couplings. peptide.com |

| COMU | Uronium/Aminium Salt | High efficiency comparable to HATU, safer (Oxyma-based), good solubility. bachem.com | Higher cost compared to carbodiimide systems. |

| DIC/OxymaPure | Carbodiimide + Additive | Excellent performance, soluble urea byproduct, OxymaPure suppresses racemization and enhances reactivity. researchgate.netacs.org | Requires careful protocol optimization (e.g., pre-activation vs. in situ activation) to avoid side reactions. researchgate.net |

| PyBOP/PyAOP | Phosphonium Salt | Reported to be very useful for coupling hindered amino acids. bachem.comresearchgate.net | Byproducts can be more difficult to remove. |

The reaction solvent plays a critical role in SPPS by solvating the resin, reagents, and the growing peptide chain. N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice. However, due to its classification as a reprotoxic substance, safer and more effective alternatives have been sought. researchgate.netnih.gov

N-Butylpyrrolidinone (NBP) has emerged as a promising green alternative to DMF, often demonstrating comparable or even superior performance in SPPS. nih.govnih.govacs.org Studies have shown that NBP can be beneficial in reducing common side reactions like racemization and aspartimide formation. researchgate.netnih.govdntb.gov.ua For the incorporation of the structurally similar Fmoc-Arg(Pbf)-OH, NBP has been successfully employed. rsc.org However, NBP has a higher viscosity than DMF, which can impede the diffusion of reagents into the resin matrix, particularly at room temperature. rsc.org This issue is typically overcome by performing the synthesis at an elevated temperature (e.g., 45 °C or higher), which reduces the solvent's viscosity and enhances reaction kinetics. rsc.org

| Property | Dimethylformamide (DMF) | N-Butylpyrrolidinone (NBP) |

|---|---|---|

| Toxicity Profile | Reprotoxic, facing increasing regulation. researchgate.netnih.gov | Considered a "greener," safer alternative. nih.govrsc.org |

| Performance | Standard, well-established solvent. | Often on par with or better than DMF; can reduce side reactions like racemization. researchgate.netnih.govnih.gov |

| Viscosity | Lower viscosity. | Higher viscosity, which can be problematic at room temperature. rsc.org |

| Optimization | Works well under standard conditions. | Often requires elevated temperatures (≥45 °C) to reduce viscosity and improve performance. rsc.org |

Temperature is a critical kinetic parameter in SPPS. youtube.com For difficult couplings, such as those involving this compound, increasing the reaction temperature can provide the necessary energy to overcome the high activation barrier. csbio.com Elevating the temperature accelerates the rate of amide bond formation, allowing for shorter coupling times and potentially higher crude peptide purity. csbio.com

Studies on microwave-assisted SPPS have demonstrated that hindered amino acids can be coupled efficiently at temperatures up to 90°C. oxymapure.comamazonaws.com For conventional SPPS, a more moderate temperature increase is often employed. For the challenging coupling of Fmoc-Arg(Pbf)-OH in NBP, a constant temperature of 45°C was found to be optimal, serving the dual purpose of increasing the coupling rate and reducing the solvent viscosity. rsc.org

However, elevated temperatures must be used judiciously, as they can also accelerate side reactions, such as racemization or degradation of the peptide-resin linker. youtube.comnih.gov Therefore, the temperature and reaction time must be carefully optimized for each specific sequence. For a highly hindered residue like this compound, a prolonged reaction time (e.g., 1-2 hours) at a moderately elevated temperature (45-60°C) is a common starting point for optimization.

The method of reagent addition and the number of coupling cycles are crucial variables. For hindered amino acids, in situ activation is often preferred over pre-activation. oxymapure.com In an in situ protocol, the protected amino acid and additive (OxymaPure) are added to the resin, followed by the coupling reagent (DIC). This strategy minimizes the lifetime of the highly reactive activated species before it encounters the resin-bound amine, which can help reduce side reactions like δ-lactam formation.

A specific and successful in situ strategy developed for Fmoc-Arg(Pbf)-OH in NBP at 45°C involves adding the amino acid and OxymaPure to the resin, allowing the temperature to equilibrate, and then adding the DIC in two portions over a 30-minute interval. rsc.orgresearchgate.net This controlled addition of the activator maintains a steady concentration of the active ester while minimizing undesired pathways.

Even with optimized reagents, solvents, and temperature, a single coupling may be insufficient to achieve a quantitative reaction for this compound. In such cases, a double coupling protocol is employed. researchgate.net After the first coupling cycle is complete, the vessel is drained and washed, and the coupling procedure is repeated with a fresh solution of reagents. This ensures that any unreacted N-terminal amines are driven to completion, preventing the formation of deletion sequences that are often difficult to separate from the target peptide.

Fmoc Deprotection Protocols and Stability Considerations

The removal of the temporary Nα-Fmoc protecting group is a critical step repeated throughout the synthesis. The protocol must be efficient enough to ensure complete deprotection without causing degradation of the peptide or premature cleavage of side-chain protecting groups.

The standard protocol for Fmoc removal involves treatment with a 20% solution of piperidine (B6355638) in DMF. iris-biotech.de A typical cycle consists of a short initial treatment (1-3 minutes) followed by a longer treatment (5-10 minutes) with fresh reagent. peptide.com The Fmoc group is cleaved via a β-elimination mechanism favored by the use of secondary amines. nih.gov

For sterically hindered residues, the Fmoc group can be less accessible, potentially leading to incomplete deprotection with standard protocols. In such cases, extending the deprotection time or employing alternative, stronger bases may be necessary. One common alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base that can accelerate the deprotection rate. iris-biotech.depeptide.com DBU is often used at a concentration of 2-5% in DMF, sometimes with a small amount of piperidine (e.g., 2%) added to act as a scavenger for the released DBF. peptide.com Another alternative is 4-methylpiperidine, which is reported to be as efficient as piperidine but is not a controlled substance. iris-biotech.de

Stability Considerations:

Pbf Group Stability: The Pbf group on the homoarginine side chain is designed to be stable to the mildly basic conditions of Fmoc deprotection but labile to the strong acidic conditions of the final cleavage (e.g., Trifluoroacetic acid, TFA). chempep.com

Peptide Backbone: The amide bonds of the peptide backbone are stable under these conditions.

Aspartimide Formation: A key consideration when using stronger bases like DBU or extended deprotection times is the potential for aspartimide formation, a common side reaction involving aspartic acid residues that can lead to chain branching and epimerization. peptide.com

Table 3: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Advantages | Disadvantages |

|---|---|---|---|

| Piperidine | 20% in DMF | Well-established, reliable, efficient scavenger. iris-biotech.de | Can be slow for hindered residues; controlled substance. iris-biotech.de |

| DBU | 2-5% in DMF | Much faster deprotection, non-nucleophilic. peptide.com | Can increase risk of side reactions like aspartimide formation. peptide.com |

| 4-Methylpiperidine | 20% in DMF | As efficient as piperidine, not a controlled substance. iris-biotech.depeptide.com | Less commonly used than piperidine. |

Development of Robust and Scalable SPPS Protocols

Transitioning an SPPS protocol from a laboratory scale to a robust, scalable process suitable for large-scale manufacturing presents significant challenges, particularly for complex peptides containing hindered residues like this compound. A robust and scalable protocol must be reproducible, cost-effective, and yield a final product of high purity.

Key considerations for developing such protocols include:

Solvent Management: SPPS is solvent-intensive. The development of "green" SPPS protocols focuses on replacing hazardous solvents like DMF with more environmentally benign alternatives such as N-Butylpyrrolidinone (NBP) or 2-Methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgpolypeptide.com However, changing the solvent requires re-optimization of all reaction parameters, as solubility and resin swelling characteristics can change dramatically. polypeptide.com

Reagent Stoichiometry: While laboratory-scale syntheses often use a large excess of amino acids and coupling reagents (3-5 equivalents) to drive reactions to completion, this is not economically viable on a large scale. Scalable protocols aim to minimize the excess of these expensive reagents without compromising coupling efficiency, which requires careful optimization and in-process monitoring. researchgate.net

Process Analytical Technology (PAT): Implementing real-time monitoring of reaction completeness (e.g., through UV monitoring of Fmoc deprotection) ensures that each step is complete before proceeding to the next, increasing the reliability and robustness of the process.

Downstream Processing: A scalable protocol must also include a robust and efficient method for the cleavage, purification (typically preparative HPLC), and isolation of the final peptide product.

The inclusion of this compound necessitates rigorous optimization, likely involving a combination of potent coupling reagents, minimized but sufficient excesses, and carefully controlled temperature to ensure its successful and efficient incorporation in a large-scale manufacturing environment.

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl-methyl-amino]-6-[[[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]iminomethylamino]hexanoic acid |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| DMF | Dimethylformamide |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| DIC | N,N'-Diisopropylcarbodiimide |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| TFA | Trifluoroacetic acid |

| NBP | N-Butylpyrrolidinone |

| 2-MeTHF | 2-Methyltetrahydrofuran |

Structural and Conformational Consequences of Fmoc N Me D Hoarg Pbf Oh Incorporation in Peptides

Influence of N-Methylation on Backbone Flexibility and Dynamics

Backbone N-methylation is a strategic modification in medicinal chemistry that profoundly impacts the conformational and physicochemical properties of peptides. nih.govrsc.org The substitution of the amide proton with a methyl group introduces steric constraints and eliminates a key hydrogen bond donor, leading to significant changes in the peptide's structural dynamics. ub.edu

Conformational Constraints and Preferred Dihedral Angles

The introduction of a methyl group on the backbone nitrogen atom imposes significant steric hindrance, which restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This constraint limits the accessible conformational space for the N-methylated residue, as depicted in a Ramachandran plot. Furthermore, N-methylation lowers the energetic barrier between the cis and trans conformations of the peptide bond. ub.edu While the trans form is overwhelmingly favored in standard peptides (with the exception of proline), the reduced energy difference in N-methylated residues increases the population of the cis isomer. ub.eduresearchgate.net The ability to adopt a cis peptide bond introduces unique kinks in the peptide backbone, allowing for conformations that are otherwise inaccessible. ub.edu

| Parameter | Standard Amino Acid Residue | N-Methylated Amino Acid Residue |

|---|---|---|

| Amide Bond Geometry | Predominantly trans (>99.9%) | Increased propensity for cis conformation |

| Hydrogen Bonding | Acts as H-bond donor (N-H) | H-bond donor capacity eliminated |

| Rotational Freedom (φ, ψ angles) | Relatively broad allowed regions in Ramachandran plot | Sterically restricted allowed regions |

Impact of D-Stereochemistry on Peptide Secondary and Tertiary Structures

The incorporation of a D-amino acid into a sequence composed primarily of L-amino acids introduces a local inversion of stereochemistry that can dramatically alter the peptide's folding trajectory. rsc.org This modification can be disruptive to established secondary structures but can also be exploited to induce specific, well-defined conformational motifs. nih.gov

Alterations in Helical and Sheet Propensities

Regular secondary structures like right-handed α-helices and parallel or antiparallel β-sheets are energetically favored for homochiral L-peptides. The introduction of a D-amino acid can act as a "helix breaker" by disrupting the precise arrangement of side chains and the pattern of hydrogen bonding required to maintain the helical structure. nih.govresearchgate.net Similarly, incorporating a D-amino acid into a β-sheet can introduce a local perturbation that destabilizes the sheet, potentially leading to unfolding or aggregation into a random coil. rsc.orgresearchgate.net Studies have shown that D-amino acid substitutions in the middle of a sequence are particularly disruptive to α-helical structures, whereas substitutions at the termini may have a less pronounced effect. nih.govresearchgate.net

| Secondary Structure | Effect of Single D-Amino Acid Incorporation | Typical Outcome |

|---|---|---|

| α-Helix (Right-handed) | Disrupts the H-bonding pattern and side-chain packing | Destabilization or termination of the helix |

| β-Sheet | Alters the backbone geometry and inter-strand H-bonding | Can disrupt sheet formation, leading to unfolding |

| β-Turn | Promotes specific turn types (e.g., Type I' or II') | Stabilization of β-hairpins and loop structures |

Induction of Unique Turn Motifs

While disruptive to helices and sheets, D-amino acids are highly effective at promoting the formation of β-turns. nih.gov A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, a crucial feature for creating compact, globular protein structures and for forming β-hairpins. wikipedia.org The specific stereochemistry of a D-amino acid favors dihedral angles that are characteristic of certain β-turn types, particularly Type I' and Type II' turns. nih.gov For instance, placing a D-amino acid at the i+1 position of a turn sequence is a well-established strategy for stabilizing a β-hairpin conformation. nih.govnih.gov This turn-inducing property is a powerful tool in peptide design for creating structurally defined and stable peptidomimetics. researchgate.net

Effects of Homoarginine Side Chain Elongation on Peptide Folding and Molecular Recognition

The replacement of arginine with homoarginine extends the side chain by a single methylene (B1212753) (-CH2-) group, transitioning from a three-carbon to a four-carbon spacer between the α-carbon and the terminal guanidinium (B1211019) group. researchgate.net This seemingly minor change can have significant consequences for both the intrinsic folding of the peptide and its ability to engage in intermolecular interactions.

The longer and more flexible side chain of homoarginine can alter intramolecular packing and van der Waals interactions within a folded peptide. Studies on analogous side-chain modifications have shown that changes in chain length can impact secondary structure propensities, for instance by decreasing the stability of α-helices. nih.gov

In the context of molecular recognition, the guanidinium group of arginine is frequently involved in critical hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids. mdpi.com The additional methylene group in homoarginine repositions this key functional group, altering the distance and geometry of these potential interactions. For a receptor with a precisely shaped binding pocket, this change could weaken or abolish binding. For example, protein arginine methyltransferases (PRMTs) often recognize arginine within a specific sequence context where the side chain fits into a well-defined active site tunnel; the increased length of a homoarginine side chain would likely disrupt this interaction. mdpi.com Conversely, in other contexts, the increased flexibility and reach of the homoarginine side chain could potentially enable new, favorable interactions, thereby modulating the peptide's binding specificity and affinity.

| Property | Arginine (Arg) | Homoarginine (HoArg) |

|---|---|---|

| Side Chain Structure | -(CH₂)₃-NH-C(=NH)NH₂ | -(CH₂)₄-NH-C(=NH)NH₂ |

| Length | Standard | Elongated by one methylene group |

| Flexibility | High | Higher due to additional rotatable bond |

| Guanidinium Group Position | Proximal | Distal |

Enhanced Conformational Space of the Side Chain

The homoarginine side chain, being one methylene group longer than that of arginine, introduces greater flexibility. This extension increases the number of rotatable bonds (χ angles), thereby expanding the accessible conformational space of the side chain. This enhanced flexibility can allow the guanidinium group to engage in interactions over a wider range of distances and orientations compared to a standard arginine residue.

However, the presence of the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group significantly restricts this conformational freedom. The Pbf group, while essential for protecting the guanidino moiety during synthesis, imposes steric hindrance that limits the rotation around the Cδ-Nε and Cε-Nη bonds of the side chain. nih.gov This can favor specific rotameric states, effectively channeling the increased length of the side chain into more defined spatial orientations. The interplay between the longer carbon chain and the steric bulk of Pbf results in a unique conformational landscape, potentially enabling novel binding modes not accessible to natural arginine.

| Amino Acid | Side Chain Length | Key Torsional Angles | Primary Steric Influences |

|---|---|---|---|

| Arginine | Shorter | χ1, χ2, χ3, χ4 | Backbone; surrounding residues |

| Homoarginine | Longer (+1 CH₂) | χ1, χ2, χ3, χ4, χ5 | Backbone; surrounding residues |

| HoArg(Pbf) | Longer (+1 CH₂) | χ1, χ2, χ3, χ4, χ5 | Backbone; bulky Pbf group restricts χ4, χ5 |

Modulation of Electrostatic and Hydrophobic Interactions

The incorporation of Fmoc-N-Me-D-HoArg(Pbf)-OH profoundly alters the local electronic and hydrophobic environment within a peptide.

N-methylation : The methyl group on the backbone nitrogen atom eliminates the amide proton's ability to act as a hydrogen bond donor. nih.gov This modification disrupts secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. researchgate.net Furthermore, N-methylation introduces steric constraints that can influence the preceding residue's conformation and favor a cis amide bond conformation, which is typically energetically unfavorable in non-methylated peptides. researchgate.net From an electrostatic standpoint, while side-chain methylation in arginine doesn't significantly alter the pKa of the guanidinium group, backbone N-methylation can subtly redistribute electron density. nih.govresearchgate.net

Pbf Group : The Pbf group is large and hydrophobic. peptide.com When retained on the final peptide, it masks the strong positive charge of the guanidinium group and introduces a significant nonpolar surface area. This can enhance hydrophobic interactions with binding partners or promote aggregation. The sulfonyl moiety of the Pbf group is also a potential hydrogen bond acceptor, adding another layer of possible non-covalent interactions.

Homoarginine Side Chain : The extended side chain displaces the positively charged guanidinium group further from the peptide backbone. This can alter the geometry of salt bridges and other electrostatic interactions with negatively charged residues or receptor sites.

| Modification | Effect on Hydrogen Bonding | Effect on Hydrophobicity | Effect on Electrostatics |

|---|---|---|---|

| N-Methylation | Removes H-bond donor at backbone N | Increases local hydrophobicity | Subtle charge redistribution; favors cis-amide bond |

| Pbf Group | Introduces H-bond acceptors (sulfonyl oxygens) | Significantly increases hydrophobicity | Masks guanidinium charge |

| D-Chirality | Alters backbone H-bond geometry | Minimal direct effect | Reorients side chain relative to backbone |

| Homoarginine Chain | Repositions H-bond donor/acceptor group | Slightly increases hydrophobicity | Alters distance of charge from backbone |

Advanced Spectroscopic and Computational Approaches for Conformational Analysis

Elucidating the precise three-dimensional structure of peptides containing this compound requires a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the solution-state conformation of peptides. For a peptide containing N-Me-D-HoArg(Pbf), several NMR experiments would be crucial:

1D and 2D ¹H NMR : These experiments, including COSY and TOCSY, are used to assign proton resonances. The chemical shifts of the N-methyl protons and the altered shifts of the α-proton provide direct evidence of the modification. scienceopen.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space (typically <5 Å), providing key distance constraints for structure calculation. Specific NOEs between the N-methyl group and adjacent protons can confirm the local conformation and the cis/trans isomerization of the N-methylated peptide bond. nih.govresearchgate.net

¹³C and ¹⁵N HSQC/HMBC : These experiments provide information on the carbon and nitrogen backbone and side-chain resonances, offering further constraints for structural determination. The ¹³C chemical shifts of the α and β carbons are particularly sensitive to the backbone dihedral angles (φ, ψ) and thus to the local secondary structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

The incorporation of N-Me-D-HoArg(Pbf)-OH would be expected to produce a CD spectrum significantly different from that of a standard peptide. N-methylation is known to disrupt canonical secondary structures, which would lead to a reduction in the characteristic signals for α-helices (negative bands at ~222 and ~208 nm) or β-sheets (negative band at ~218 nm). nih.gov The D-amino acid will invert the spectral features associated with its local conformation. A peptide containing this residue would likely exhibit a spectrum indicative of a random coil or a specific type of β-turn, depending on the surrounding sequence. nih.gov

Molecular Dynamics Simulations and Quantum Mechanical Calculations

Computational methods are invaluable for exploring the conformational landscape and energetic properties of modified peptides.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the peptide in a solvent environment over time. nhr4ces.denih.govnih.gov For a peptide containing this compound, simulations could be used to:

Explore the full range of accessible side-chain rotamers and backbone dihedral angles.

Predict the preferred cis/trans state of the N-methylated amide bond.

Analyze the stability of intramolecular hydrogen bonds and salt bridges.

Visualize the interaction of the hydrophobic Pbf group with other residues or a receptor.

Quantum Mechanical (QM) Calculations : QM calculations, often performed on smaller fragments like a dipeptide, provide highly accurate information about electronic structure and energetics. nih.govscispace.com These calculations can:

Determine the relative energies of different conformers.

Calculate the energy barrier for cis-trans isomerization of the N-methylated peptide bond. rsc.org

Generate accurate electrostatic potential maps, revealing how N-methylation and the Pbf group alter charge distribution on the molecular surface. nih.govresearchgate.net

Together, these advanced techniques provide a comprehensive picture of the complex structural and dynamic consequences of incorporating the multi-functional this compound residue into a peptide sequence.

Role in Peptide Design and Engineering

Design of Protease-Resistant Peptide Analogues

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. Fmoc-N-Me-D-HoArg(pbf)-OH is explicitly designed to counteract this issue through several structural features that confer resistance to enzymatic cleavage.

The incorporation of N-methylated amino acids is a key strategy for improving the pharmacokinetic properties of peptides. merckmillipore.com The N-methylation of the peptide backbone introduces a steric hindrance that disrupts the hydrogen-bonding patterns recognized by proteases, thereby increasing the peptide's stability against enzymatic degradation. researchgate.netpeptide.com This modification significantly enhances the proteolytic stability of amide bonds, which can lead to a longer in vivo half-life. merckmillipore.com

Similarly, substituting natural L-amino acids with their non-natural D-enantiomers is a well-established method to increase metabolic stability. nih.govcreative-peptides.com Proteolytic enzymes are stereospecific and primarily recognize L-amino acids; thus, the presence of a D-amino acid at a potential cleavage site effectively prevents enzymatic breakdown. nih.govrsc.org The combination of both N-methylation and a D-amino acid in a single residue, as seen in this compound, creates a formidable barrier to proteolysis, significantly enhancing the metabolic half-life of the resulting peptide. For instance, replacing L-arginine residues with D-arginine in the antimicrobial peptide oncocin extended its bioavailability from 25 minutes to over 8 hours. peptide.com

| Modification | Mechanism of Action | Effect on Peptide |

| N-Methylation | Steric hindrance at the amide bond disrupts protease recognition and binding. Reduces interchain aggregation. merckmillipore.com | Increases proteolytic stability and in vivo half-life. merckmillipore.comresearchgate.net Can improve solubility. merckmillipore.com |

| D-Amino Acid | Proteases are stereospecific for L-amino acids; D-amino acids are not recognized as substrates. nih.govrsc.org | Blocks cleavage by proteases, enhancing metabolic stability and in vivo activity. creative-peptides.comrsc.org |

| Combined | Synergistic effect of steric hindrance and incorrect stereochemistry for enzyme recognition. | Provides robust protection against a wide range of proteases, significantly prolonging the peptide's circulation time. |

Optimizing the pharmacokinetic profile of a peptide involves improving its absorption, distribution, metabolism, and excretion (ADME) properties. The structural features of this compound contribute to a conceptual framework for this optimization. Beyond enhancing metabolic stability, N-methylation can also improve membrane permeability by reducing the hydrogen bonding capacity of the peptide backbone, which is a crucial factor for oral bioavailability. researchgate.netcreative-peptides.com

Furthermore, strategic amino acid substitutions and modifications of the peptide termini are common approaches to enhance pharmacokinetic profiles. creative-bioarray.com For example, N-terminal acetylation and C-terminal amidation can protect against exopeptidases. nih.govresearchgate.net The use of building blocks like this compound within a peptide sequence is part of a broader strategy that may also include cyclization, which constrains the peptide's conformation to further reduce susceptibility to proteases and potentially improve receptor binding affinity. nih.govcreative-peptides.com

Development of Peptide Mimetics and Heterogeneous-Backbone Foldamers

This compound is also a valuable component in the construction of advanced peptide architectures such as peptidomimetics and foldamers. These structures are designed to mimic the three-dimensional shapes of bioactive peptides or protein secondary structures while exhibiting improved stability and pharmacological properties. nih.govtandfonline.com

Foldamers are non-natural oligomers that adopt well-defined, predictable secondary structures similar to the helices and sheets found in proteins. nih.govnih.gov The development of "heterogeneous-backbone" foldamers, which combine natural and artificial building blocks, allows for the creation of novel molecular shapes and enhances side-chain diversity. nih.govsemanticscholar.org The inclusion of residues like N-Me-D-HoArg offers a method to systematically alter the peptide backbone's chemical composition. nih.gov This modification can tune the stability of the desired fold, introduce resistance to proteolysis, and create unique surfaces for molecular recognition. nih.govelsevierpure.com The ability to engineer foldamers with precisely controlled shapes and enhanced stability opens up possibilities for creating inhibitors of protein-protein interactions or novel antimicrobial agents. tandfonline.comnih.gov

| Foldamer Design Principle | Contribution of this compound | Potential Outcome |

| Backbone Modification | Introduces N-methylation and D-amino acid stereochemistry. | Creates novel folding patterns not accessible with standard amino acids. nih.govsemanticscholar.org |

| Proteolytic Resistance | The modified backbone is inherently resistant to enzymatic degradation. nih.gov | Enhanced stability and longevity of the foldamer in biological systems. nih.govtandfonline.com |

| Conformational Control | The N-methyl group can favor specific backbone dihedral angles, influencing the secondary structure. | Engineering of specific and stable folds (e.g., helices, turns) with tunable properties. nih.gov |

Modulation of Bioactivity and Receptor Selectivity

The introduction of conformational constraints into a peptide sequence is a powerful strategy for modulating its biological activity and improving its selectivity for specific receptor subtypes. nih.gov The rigidifying effect of the N-methyl group in this compound can lock the peptide backbone into a conformation that is optimal for binding to a particular receptor, thereby increasing potency. peptide.com

Conversely, the same conformational restriction can prevent the peptide from adopting the shape required to bind to off-target receptors, thus enhancing selectivity. nih.gov This principle has been successfully applied in the development of peptide hormones and other ligands where receptor subtype selectivity is crucial. A well-known example is the development of somatostatin analogs, where N-methylation and the inclusion of D-amino acids led to compounds with improved oral bioavailability and receptor selectivity. nih.gov The use of this compound allows for a similar structure-guided approach, where its incorporation can fine-tune the conformational landscape of a peptide to optimize its interaction with its biological target. nih.gov

Designing Ligands with Modified Binding Affinities

The binding affinity of a peptide ligand for its receptor is a critical determinant of its potency. The structural features of this compound offer several mechanisms to enhance or modify these interactions.

N-Methylation: The addition of a methyl group to the backbone amide nitrogen removes the hydrogen bond donating capacity of that position and introduces steric constraints. This modification can significantly improve binding affinity by pre-organizing the peptide into a bioactive conformation that is more favorable for receptor binding, thus reducing the entropic penalty upon binding. Furthermore, N-methylation enhances the lipophilicity of the peptide, which can strengthen interactions with hydrophobic pockets within a receptor. nih.govresearchgate.net This modification is a proven strategy for improving the stability, bioavailability, and receptor binding affinity of peptide drug candidates. nih.gov

D-Amino Acid Substitution: The incorporation of a D-amino acid in place of its natural L-enantiomer fundamentally alters the peptide's three-dimensional structure and its interaction with the chiral environment of a receptor. This can lead to novel backbone conformations that may present side chains in an optimal orientation for binding, thereby increasing affinity. A primary benefit of D-amino acid substitution is the dramatic increase in resistance to proteolytic degradation by enzymes, which are stereospecific for L-amino acids. nih.govmdpi.combiorxiv.org This enhanced stability prolongs the peptide's half-life in vivo, allowing for a more sustained interaction with its target receptor. mdpi.combiorxiv.org

Homoarginine Side Chain: Homoarginine differs from arginine by a single additional methylene (B1212753) group in its side chain. This extension alters the positioning of the terminal guanidinium (B1211019) group, a key functional group for establishing strong electrostatic and hydrogen-bonding interactions with acidic residues in receptor binding pockets. nih.gov The longer, more flexible side chain of homoarginine allows it to probe deeper into binding sites or to form interactions that are geometrically inaccessible to the shorter arginine side chain. This can result in a significant modification of binding affinity, either strengthening or selectively weakening the interaction depending on the specific topology of the receptor.

Strategies for Achieving Receptor Subtype Specificity

Achieving selectivity for a specific receptor subtype over other closely related receptors is a major goal in drug design, as it can significantly reduce off-target side effects. The unique combination of features in this compound provides a powerful toolkit for engineering such specificity.

Conformational Rigidity: Both N-methylation and D-amino acid substitution impose significant conformational constraints on the peptide backbone. researchgate.netnih.gov By reducing the peptide's flexibility, these modifications can lock it into a shape that is highly complementary to the binding site of one receptor subtype but fits poorly into the slightly different binding site of another. Research has shown that sequentially N-methylating a peptide can lead to a tremendous enhancement in selectivity among different receptor subtypes, an effect attributed to the reduced flexibility of the peptide backbone. researchgate.netcipsm.de

Altered Interaction Geometry: The subtle differences in the binding pockets of receptor subtypes often involve the precise location of key interacting residues. The extended reach of the homoarginine side chain can be exploited to engage with a specific residue present in the target subtype but absent or differently positioned in others. For example, the guanidinium group might form a critical salt bridge in the target receptor that is geometrically impossible in an off-target subtype. This principle allows for the design of ligands that can distinguish between receptors based on fine structural variations.

Combined Effects: The synergistic effect of these modifications is what makes a building block like this compound particularly valuable. For instance, a D-amino acid might induce a specific turn in the peptide, while N-methylation stabilizes this turn. This conformation could then present the homoarginine side chain in the perfect orientation to interact selectively with the desired receptor subtype. This multi-pronged approach allows for a high degree of fine-tuning, enabling the development of highly potent and selective peptide ligands. Studies on melanocortin receptor ligands found that selectivity improved with every introduced N-methyl group, ultimately yielding potent and selective agonists for a single subtype. researchgate.net

Data Tables

Applications As a Building Block in Advanced Peptide Constructs

Synthesis of Neurotensin Analogs

The neurotensin receptor subtype 1 (NTS1) is a key target in oncology as it is overexpressed in several malignant tumors, including pancreatic, colorectal, and prostate cancers. chemicalbook.comnih.gov This has driven the development of neurotensin (NT) analogs for use in positron emission tomography (PET) imaging and endoradiotherapy. chemicalbook.com The chemical building block Fmoc-N-Me-Arg(Pbf)-OH, a related arginine derivative, is instrumental in synthesizing these NT-derived NTS1 ligands. chemicalbook.commedchemexpress.com

The development of potent and selective ligands for the NTS1 receptor is crucial for creating effective research probes and potential therapeutic agents. Researchers have focused on modifying the native neurotensin peptide sequence, NT(8-13), to improve its affinity and stability. The synthesis of these analogs often employs specialized amino acid derivatives during SPPS to introduce specific modifications. nih.govox.ac.uk For instance, the incorporation of an Nα-methylated arginine, using commercially available Fmoc-N-Me-Arg(Pbf)-OH, is a key step in the synthesis of certain advanced NT analogs designed for high-affinity NTS1 binding. nih.gov These probes are essential for studying the receptor's role in cancer progression and for the development of targeted imaging agents.

To develop NT analogs suitable for PET imaging, researchers have explored modifications at the arginine residues (Arg8 or Arg9) of the neurotensin sequence. chemicalbook.com A successful strategy involves a two-step chemical modification: Nω-carbamoylation followed by fluoroglycosylation. chemicalbook.comnih.gov This approach allows for the attachment of a fluorine-18 radiolabel for PET imaging. The resulting Nω-carbamoylated and fluoroglycosylated NT analogs have demonstrated high NTS1 affinity, remaining in the low nanomolar range, and showed high metabolic stability in laboratory tests. chemicalbook.com One such radioligand exhibited favorable biokinetics in tumor-bearing mice, with high uptake and retention in the tumor, making it a promising candidate for imaging NTS1-expressing cancers. chemicalbook.com

Engineering Neuropeptide Y Y4 Receptor (Y4R) Ligands

The Neuropeptide Y (NPY) Y4 receptor (Y4R) is a unique member of the NPY receptor family, showing a preference for pancreatic polypeptide (PP). chemicalbook.comnih.gov Its role in appetite regulation and energy homeostasis makes it a target for treating metabolic disorders like obesity. nih.gov However, there is a scarcity of low molecular weight Y4R ligands, especially antagonists. chemicalbook.comnih.gov The synthesis of novel peptidic Y4R ligands has utilized building blocks like Fmoc-N-Me-Arg(pbf)-OH to explore the structure-activity relationship and identify potent modulators of the receptor. chemicalbook.com

Research into Y4R ligands has led to the synthesis of a series of peptidic compounds derived from the hexapeptide acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2, a known partial agonist with high affinity for Y4R. chemicalbook.com Through systematic modifications, including N-terminal truncation, a tetrapeptide (Arg-Leu-Arg-Tyr-NH2) was identified as a partial Y4R agonist that retained the high affinity of the parent hexapeptide. nih.gov This work demonstrates the potential to create smaller, yet potent, Y4R ligands.

Further studies focused on identifying antagonists. The table below summarizes the binding affinities and functional activities of key synthesized Y4R ligands.

| Compound ID | Sequence | Modification | Y4R Affinity (pKi) | Functional Activity |

| 1 | Ac-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 | Parent Peptide | 8.43 | Partial Agonist |

| - | Arg-Leu-Arg-Tyr-NH2 | N-terminal truncation of 1 | 8.47 | Partial Agonist |

| - | Ac-Arg-Tyr-Arg-Trp -Arg-Tyr-NH2 | Leu to Trp substitution in 1 | ≤7.57 | Antagonist |

This table is generated based on data reported in studies on Y4R ligands. chemicalbook.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. In the context of Y4R ligands, researchers have performed extensive modifications on the initial hexapeptide lead. nih.gov These modifications included D-amino acid scanning and the substitution of key amino acids. chemicalbook.com A remarkable finding was that replacing the leucine residue with tryptophan consistently converted Y4R agonists into antagonists. nih.gov While the direct incorporation of Fmoc-N-Me-D-HoArg(pbf)-OH is not explicitly detailed in the available literature, the use of analogous D-amino acids and modified arginine derivatives is a common strategy in such SAR studies to probe the receptor's binding pocket and enhance peptide stability and affinity.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has gained attention as a therapeutic target for various diseases, including metabolic disorders and cancer. chemicalbook.comnih.gov Despite significant interest, the number of reported NNMT inhibitors has been limited. chemicalbook.com Recent research has identified novel classes of NNMT inhibitors through the screening of macrocyclic peptide libraries. The synthesis of these complex peptides involves specialized amino acid derivatives, and Fmoc-N-Me-Arg(pbf)-OH has been used in the synthesis of related cyclic peptides. chemicalbook.com

Utilizing in vitro translated macrocyclic peptide libraries, researchers have successfully identified novel peptide-based NNMT inhibitors. chemicalbook.com One study initiated a SAR study on a hit peptide to improve its cell-based inhibitory activity. This research highlights the potential of peptide-based molecules as a new class of NNMT inhibitors, offering alternative scaffolds to traditional small molecules. chemicalbook.com

The table below shows examples of small molecule NNMT inhibitors and their potencies.

| Compound Type | Example Compound | IC50 (hNNMT) |

| HTS Hit Series 1 | Compound 1 | 0.26 µM |

| HTS Hit Series 2 | Compound 3 | 0.18 µM |

| Selective NNMT Inhibitor | 5-amino-1-methylquinoline | Not Specified |

| Selective NNMT Inhibitor | 6-methoxynicotinamide | Not Specified |

This table is based on data from high-throughput screening and known selective inhibitors of human NNMT (hNNMT). nih.gov

Design and Synthesis of Macrocyclic Peptide Inhibitors

The incorporation of this compound into peptide sequences is a key strategy in the development of macrocyclic peptide inhibitors. Macrocyclization is a widely employed technique to confer conformational rigidity and improve the binding affinity and selectivity of peptides towards their biological targets. The N-methylation of the peptide backbone, a modification introduced via this building block, is known to enhance metabolic stability by reducing susceptibility to proteolytic degradation. Furthermore, the presence of a D-amino acid can significantly increase resistance to enzymatic cleavage, thereby prolonging the half-life of the peptide drug in vivo.

In the context of macrocyclic peptide inhibitors, the homoarginine side chain, with its extended guanidinium (B1211019) group, can participate in crucial hydrogen bonding and electrostatic interactions within the target's binding site. The synthesis of such complex peptides is typically achieved through standard Fmoc-based solid-phase peptide synthesis. For instance, in the development of macrocyclic peptide inhibitors for enzymes like nicotinamide N-methyltransferase (NNMT), building blocks such as Fmoc-N-Me-Arg(pbf)-OH have been used. While direct evidence for this compound in this specific context is not explicitly detailed in the provided search results, the principles of its use would be analogous. The synthesis involves the sequential coupling of Fmoc-protected amino acids on a solid support, followed by on-resin cyclization and final deprotection and cleavage from the resin.

| Feature of this compound | Advantage in Macrocyclic Peptide Inhibitors |

|---|---|

| N-Methylation | Enhances metabolic stability and cell permeability. |

| D-Amino Acid | Increases resistance to enzymatic degradation. |

| Homoarginine Side Chain | Provides unique interactions with the target protein. |

| Macrocyclization | Improves binding affinity and selectivity. |

Structural Insights from Co-Crystal Structures to Inform Design

The development of potent and selective peptide inhibitors is often guided by structural biology. Obtaining co-crystal structures of a target protein in complex with a peptide inhibitor provides invaluable insights into the molecular interactions driving the binding event. While specific co-crystal structures featuring N-Me-D-HoArg were not identified in the search results, the use of X-ray crystallography to inform the design of macrocyclic peptide inhibitors containing N-methylated arginine has been reported chemicalbook.com.

These structural studies reveal the precise orientation of the peptide within the active site and highlight key interactions, such as hydrogen bonds and hydrophobic contacts. This information allows for the rational design of next-generation inhibitors with improved potency and selectivity. For example, understanding how the guanidinium group of a homoarginine residue interacts with acidic residues in the target protein can guide the optimization of the peptide sequence. The N-methylation can also influence the peptide's conformation, and co-crystal structures can elucidate the conformational constraints imposed by this modification, aiding in the design of peptides with pre-organized geometries for optimal binding.

Utilization in Glycosylated Peptides and Other Modified Peptides

This compound is also a valuable building block for the synthesis of glycosylated and other modified peptides. Glycosylation is a common post-translational modification that can significantly impact the solubility, stability, and pharmacokinetic properties of peptides. The synthesis of glycopeptides can be achieved by incorporating glycosylated amino acid building blocks during solid-phase peptide synthesis.

For instance, the synthesis of fluoroglycosylated neurotensin analogs has been accomplished using Fmoc-N-Me-Arg(pbf)-OH, demonstrating the compatibility of this type of building block with the incorporation of carbohydrate moieties chemicalbook.com. The use of this compound would follow a similar synthetic strategy, where the glycosylated amino acid is coupled to the growing peptide chain under standard SPPS conditions. The presence of the N-methyl group and the D-amino acid in conjunction with glycosylation can lead to peptides with significantly enhanced therapeutic potential due to improved stability and altered pharmacokinetic profiles.

| Modification | Potential Benefit | Synthetic Strategy |

|---|---|---|

| Glycosylation | Improved solubility, stability, and pharmacokinetics. | Incorporation of glycosylated amino acid building blocks during SPPS. |

| N-Methylation | Enhanced metabolic stability and cell permeability. | Use of N-methylated amino acid building blocks like this compound. |

| D-Amino Acid Incorporation | Increased resistance to proteolysis. | Use of D-amino acid building blocks like this compound. |

Analytical Characterization and Quality Control Methodologies

Chromatographic Purity Assessment and Identification

Chromatographic techniques are fundamental for assessing the purity of Fmoc-N-Me-D-HoArg(pbf)-OH by separating it from potential impurities, such as byproducts from the synthesis or degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is typically utilized, where the compound is separated based on its hydrophobicity. The purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks at a specific UV wavelength.

For the analysis of the closely related compound Fmoc-Arg(pbf)-OH, specific methods have been developed that are applicable to this compound. These methods typically employ an octadecylsilane (C18) bonded silica column. google.com A gradient elution system is commonly used, involving a mixture of an aqueous solvent (often with an acid modifier like 0.1% trifluoroacetic acid, TFA, or 0.1% formic acid) and an organic solvent, typically acetonitrile (ACN). google.comrsc.orgcsic.es The sample is dissolved in a suitable solvent, such as acetonitrile, at a concentration ranging from 0.1 to 10 mg/mL. google.comgoogle.com Detection is usually performed by monitoring the UV absorbance at 214 nm or 220 nm, where the peptide bond and aromatic systems of the Fmoc group absorb. google.comrsc.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Octadecylsilane (C18) bonded silica | google.comscienceopen.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | google.comrsc.orgcsic.es |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid | google.comrsc.orgcsic.es |

| Elution | Linear Gradient (e.g., 5-95% B over 20 minutes) | rsc.org |

| Flow Rate | 1.0 - 2.0 mL/min | google.com |

| Detection Wavelength | 214 nm or 220 nm | google.comrsc.org |

| Sample Concentration | 0.1 - 10 mg/mL in Acetonitrile | google.comgoogle.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that confirms both the identity and purity of the target compound. The liquid chromatography component separates the sample as in HPLC, after which the eluent is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information.

This technique is invaluable for confirming that the correct compound, this compound, has been synthesized. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can provide mass accuracy of better than 20 ppm, which gives high confidence in the elemental composition and identity of the molecule. lcms.cz Electrospray ionization (ESI) is a common ionization source used for this type of analysis. nih.gov The LC conditions are often similar to those used for HPLC purity analysis, ensuring that the compound is well-resolved before entering the mass detector. scienceopen.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | Reversed-Phase (e.g., C8 or C18 column) | rsc.org |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid | scienceopen.com |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) | rsc.orglcms.cz |

| Analysis Goal | Accurate mass determination and molecular weight confirmation | lcms.cz |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a definitive proof of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. semanticscholar.orgscilit.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and environment can be constructed.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would be expected for the aromatic protons of the Fmoc and Pbf groups, the methyl group on the alpha-nitrogen, and the various methylene (B1212753) and methine protons of the homoarginine side chain and backbone.

¹³C NMR: Shows the number of chemically distinct carbon atoms in the molecule. Specific resonances would confirm the presence of carbonyl carbons, aromatic carbons from the protecting groups, and the aliphatic carbons of the amino acid structure. scienceopen.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct connectivity between protons and carbons, providing definitive proof of the assigned structure. scienceopen.comresearchgate.net

| Structural Unit | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic Protons | ~7.2 - 7.9 | ~120 - 145 |

| Pbf Aromatic/Methyl Protons | ~2.0 - 3.0 (CH₃), ~6.5 - 7.0 (Ar-H) | ~18 - 25 (CH₃), ~115 - 160 (Ar-C) |

| N-Methyl Protons | ~2.5 - 3.0 | ~30 - 40 |

| Alpha-Proton (α-H) | ~4.0 - 4.5 | ~50 - 60 |

| Homoarginine Side Chain Protons | ~1.5 - 3.5 | ~25 - 45 |

| Carbonyl Carbon (C=O) | N/A | ~170 - 175 |

UV-Vis spectrophotometry is a simple and reliable method used to quantify the amount of Fmoc-protected amino acid, particularly when loaded onto a solid-phase synthesis resin. biotage.com The method relies on the cleavage of the Fmoc protecting group using a basic solution, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). rsc.org This reaction releases the Fmoc group, which then forms a dibenzofulvene-piperidine adduct. nih.gov

This adduct has a strong and characteristic UV absorbance maximum at approximately 301 nm. nih.gov By measuring the absorbance of the solution after the cleavage reaction and applying the Beer-Lambert Law, the concentration of the released adduct can be determined. This concentration is directly proportional to the amount of Fmoc-amino acid that was present. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is widely reported as 7800 M⁻¹cm⁻¹. rsc.orgnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Principle | Quantification of dibenzofulvene-piperidine adduct after Fmoc cleavage. | biotage.comnih.gov |

| Cleavage Reagent | Typically 20% piperidine in DMF. | rsc.org |

| Wavelength of Max. Absorbance (λmax) | ~301 nm | nih.gov |

| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ at 301 nm | rsc.orgnih.gov |

| Governing Law | Beer-Lambert Law (A = εcl) | biotage.com |

Determination of Optical Purity and Stereochemical Integrity